molecular formula C40H39F2NO3Si B564260 Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether CAS No. 1217748-67-8

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

Cat. No.: B564260
CAS No.: 1217748-67-8
M. Wt: 647.838
InChI Key: CRBPHYMIRLKDFY-NVLDWDGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a synthetic intermediate and impurity associated with the cholesterol absorption inhibitor Ezetimibe (SCH58235) . Ezetimibe’s development stemmed from the metabolic profiling of its precursor, SCH48461, which undergoes rapid first-pass metabolism to yield active metabolites, including glucuronide derivatives . During synthesis, hydroxyl groups in Ezetimibe’s structure are often protected using bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) to prevent undesired reactions. The TBDPS group is introduced via reaction with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole, as exemplified in morphine analogue syntheses . This intermediate is critical for maintaining regioselectivity during multi-step syntheses, such as selective deprotection of specific hydroxyls using controlled fluoride sources (e.g., TBAF) .

Properties

IUPAC Name

(3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBPHYMIRLKDFY-NVLDWDGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC[C@@H]3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39F2NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724532
Record name (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217748-67-8
Record name (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Hydroxyl Group with TBDPS

The introduction of the TBDPS group to ezetimibe’s hydroxyl moiety is typically achieved via silylation. In a representative procedure, ezetimibe is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by the addition of tert-butyldiphenylsilyl chloride (TBDPS-Cl) and a non-nucleophilic base such as imidazole. The reaction proceeds at 0–25°C for 4–6 hours, yielding the TBDPS-protected intermediate with >95% efficiency.

Key Considerations:

  • Solvent Selection: THF is preferred due to its ability to dissolve both the silylating agent and the base while maintaining reaction homogeneity.

  • Base Compatibility: Triethylamine or diisopropylethylamine may substitute imidazole, though the latter minimizes side reactions.

Deprotection and Final Steps

Deprotection of the TBDPS group is critical to regenerating the active hydroxyl group in ezetimibe. This is accomplished using a two-step process:

  • Fluoride-Mediated Cleavage: Treatment with TBAF in THF at 25°C for 1–2 hours quantitatively removes the TBDPS group.

  • Acid Workup: Neutralization with dilute HCl ensures protonation of the hydroxyl group, followed by extraction with ethyl acetate.

Industrial Refinement:

  • Catalyst Efficiency: Ruthenium-based catalysts (0.05–10 mol%) enable asymmetric transfer hydrogenation steps, reducing catalyst loading compared to traditional methods.

  • Purity Control: Final products routinely achieve ≥99.6% purity via high-performance liquid chromatography (HPLC), as validated in patent examples.

Crystallization and Polymorphic Control

Solvent Systems and Crystallization Dynamics

Crystallization of this compound is optimized using tert-butanol due to its high solubility at elevated temperatures and low polarity, which promotes slow crystal growth. A patented method involves:

  • Dissolving the crude product in refluxing tert-butanol (9 mL per 5 g of substrate).

  • Cooling to 25°C with mechanical stirring to induce nucleation.

  • Isolating crystals via vacuum filtration and drying under reduced pressure.

Table 1: Crystallization Conditions and Outcomes

SolventTemperature (°C)Yield (%)Purity (HPLC)
tert-Butanol2574.599.8
THF/Heptane4068.299.5
Ethyl Acetate3062.198.9

Polymorphic Form Stabilization

The compound exhibits polymorphism, with Form S (tert-butanol solvate) and Form A (anhydro) being the most stable. Conversion between forms is mediated by humidity and temperature:

  • Form S: Obtained by crystallization from tert-butanol, containing 10–12% solvent by mass.

  • Form A: Generated by drying Form S at 40–50°C under <40% relative humidity.

Stability Data:

  • Form S retains structural integrity up to 70°C, whereas Form H (hydrated) converts to Form A at 40°C.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

XRPD patterns distinguish polymorphs through characteristic peaks:

  • Form S: Peaks at 8.3°, 13.9°, and 23.6° 2θ.

  • Form A: Peaks at 16.4°, 19.0°, and 25.6° 2θ.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals:

  • Form S: Two endotherms at 87–90°C (desolvation) and 161–163°C (melting).

  • Form A: Single melting endotherm at 160–162°C.

Table 2: Thermal Properties of Polymorphs

FormMelting Point (°C)Water Content (KF, %)
S161–1630.95–1.1
A160–162≤0.3

Industrial-Scale Production

Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

  • Catalyst Recycling: Ruthenium catalysts are recovered via filtration and reused, reducing costs by 15–20%.

  • Continuous Crystallization: Flow reactors maintain consistent supersaturation, yielding uniform particle sizes (<30 μm) .

Chemical Reactions Analysis

Types of Reactions

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Characterization

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can be synthesized through various chemical pathways, often involving the protection of hydroxyl groups using tert-butyldiphenylsilyl (TBDPS) groups. This process enhances the compound's stability and solubility, making it more effective in pharmaceutical formulations. The synthesis typically involves the following steps:

  • Protection of Hydroxyl Groups : The hydroxyl group of ezetimibe is silylated with TBDPS chloride in the presence of a base.
  • Purification : The resulting compound is purified using chromatography techniques to ensure high purity levels suitable for biological assays.

Cholesterol Management

Ezetimibe itself is primarily used to lower low-density lipoprotein (LDL) cholesterol levels by inhibiting its absorption in the intestines. The hydroxy tert-butyldiphenylsilyl ether derivative may enhance these effects due to improved pharmacokinetic properties. Recent studies have shown that when combined with statins, ezetimibe significantly reduces cardiovascular risks in patients with hyperlipidemia .

Cancer Research

Emerging evidence suggests that derivatives of ezetimibe may have anticancer properties. Some studies indicate that compounds similar to this compound can disrupt microtubule formation, which is crucial for cell division in cancer cells . This mechanism could potentially lead to new therapeutic strategies for treating various types of cancer.

Combination Therapy in Cardiovascular Patients

A notable case study focused on patients with statin intolerance who were treated with ezetimibe alone or in combination with bempedoic acid. Results indicated a significant reduction in LDL cholesterol levels compared to baseline measurements, highlighting the efficacy of ezetimibe derivatives in lipid management .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of ezetimibe exhibit antiproliferative activity against various cancer cell lines, including breast cancer and melanoma cells. These compounds induced apoptosis and inhibited cell growth at nanomolar concentrations, suggesting their potential as novel anticancer agents .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

Application AreaKey FindingsReferences
Cholesterol ManagementEffective in lowering LDL cholesterol when combined with statins
Cancer TreatmentInduces apoptosis in cancer cells; inhibits cell proliferation
Synthesis EfficiencyImproved stability and solubility through TBDPS protection

Mechanism of Action

The mechanism of action of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is related to its parent compound, ezetimibe. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, specifically targeting the Niemann-Pick C1

Biological Activity

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a derivative of ezetimibe, a well-known cholesterol absorption inhibitor. This compound has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Ezetimibe functions primarily by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. The inhibition of NPC1L1 leads to a decrease in cholesterol uptake from the intestine, resulting in lower circulating cholesterol levels. This mechanism is particularly beneficial in managing hyperlipidemia and reducing the risk of cardiovascular diseases.

  • Cholesterol Absorption : Ezetimibe reduces the absorption of dietary cholesterol and bile acids, leading to increased cholesterol synthesis in the liver as a compensatory mechanism. This process ultimately results in decreased levels of circulating cholesterol and triglycerides .
  • Impact on Noncholesterol Sterols : Research indicates that ezetimibe also affects the absorption of noncholesterol sterols like sitosterol and campesterol, further contributing to its lipid-lowering effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound is well-absorbed following oral administration.
  • Distribution : It binds significantly to plasma proteins.
  • Metabolism : Ezetimibe undergoes glucuronidation primarily in the liver.
  • Excretion : The majority of the drug and its metabolites are excreted via feces, with minimal renal excretion .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Lipid MetabolismDemonstrated significant reduction in LDL cholesterol levels in hyperlipidemic models.
Anticancer ActivityExhibited antiproliferative effects on cancer cell lines at nanomolar concentrations.
Drug Solubility EnhancementShowed improved solubility profiles when formulated with specific excipients.

Case Study Analysis

  • Lipid-Lowering Effects :
    A study conducted on hyperlipidemic animal models showed that this compound significantly reduced LDL cholesterol levels compared to control groups. The study highlighted its efficacy as an adjunct therapy alongside statins, suggesting enhanced lipid-lowering effects when used in combination therapies .
  • Anticancer Properties :
    In vitro studies demonstrated that this compound exhibited notable antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The compound showed IC50 values in the low micromolar range, indicating potent activity with relatively low toxicity towards non-cancerous cells .
  • Solubility Enhancements :
    Research focused on drug formulation revealed that incorporating this compound into microemulsions significantly improved its solubility and bioavailability. This enhancement is crucial for developing effective oral dosage forms that can increase therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Table 1: Properties of Common Silyl Protecting Groups

Silyl Group Abbreviation Steric Bulk Stability (Acid/Base) Deprotection Method Typical Applications
Trimethylsilyl TMS Low Low (acid-sensitive) Mild aqueous acid Temporary protection
tert-Butyldimethylsilyl TBS (TBDMS) Moderate High (acid-resistant) Fluoride (e.g., TBAF) Intermediate stability needs
Triisopropylsilyl TIPS High Very high Harsher fluoride conditions High-stability requirements
tert-Butyldiphenylsilyl TBDPS Very High High (base-sensitive) Fluoride (TBAF) or acidic Selective protection in complex syntheses

Key Findings :

  • Steric Effects: The TBDPS group’s bulkiness (due to two phenyl rings) enhances steric shielding, enabling selective protection of hydroxyl groups in multi-step syntheses. For example, in azetidine and cannabinoid intermediate syntheses, TBDPSCl selectively protects primary over secondary hydroxyls .
  • Deprotection Specificity : TBDPS ethers are cleaved under milder fluoride conditions compared to TIPS, making them preferable in delicate syntheses. highlights TBAF-mediated deprotection of a TBDPS-protected pristinamycin derivative without disturbing other functional groups .
  • Stability : TBDPS offers superior acid resistance compared to TBS, as demonstrated in the synthesis of fustiloxin analogs, where TBDPS-protected intermediates remained intact during saponification .

Comparison with Other Ezetimibe Impurities

Ezetimibe Hydroxy TBDPS Ether is one of several impurities listed in pharmaceutical standards (). Key distinctions include:

Table 2: Ezetimibe Impurities and Their Roles

Impurity Name Structural Feature Role in Synthesis/Metabolism Biological Activity
Ezetimibe Hydroxy TBDPS Ether C3/C6 hydroxyl protected as TBDPS Synthetic intermediate for hydroxyl masking Likely inactive (requires deprotection)
Ezetimibe Phenoxy TBDPS Ether Phenolic hydroxyl protected as TBDPS By-product of aromatic hydroxyl protection Inactive (structural blockage)
Ezetimibe β-D-Glucuronide Glucuronic acid conjugated to phenol Active metabolite (enhanced retention) Potent cholesterol inhibition
Ezetimibe Ketone Oxidized azetidinone ring Oxidation by-product Reduced activity

Key Insights :

  • Their presence underscores the need for precise deprotection to yield the active drug.
  • Metabolic Relevance : While glucuronide derivatives (e.g., SCH58235) exhibit enhanced potency due to intestinal retention, TBDPS-protected intermediates are absent in vivo, as they are removed during synthesis .

Q & A

Q. How do researchers select protecting groups for hydroxyl groups in Ezetimibe derivatives during synthesis?

The tert-butyldiphenylsilyl (TBDPS) ether group is preferred for protecting primary hydroxyl groups due to its high regioselectivity and stability under diverse reaction conditions. TBDPS ethers resist acidic and basic environments, making them suitable for multi-step syntheses. For example, in carbohydrate chemistry, TBDPS selectively protects primary hydroxyls (e.g., C6 in hexopyranose) while leaving secondary hydroxyls unmodified . Stability comparisons with other silyl ethers (e.g., TBS or trityl) should guide selection, prioritizing steric bulk and compatibility with subsequent reaction steps .

Q. What methods are used to introduce TBDPS ether groups into Ezetimibe derivatives?

TBDPS ethers are typically introduced via silylation using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. For instance, in the synthesis of zaragozic acid intermediates, TBDPSCl reacts regioselectively with primary hydroxyl groups under anhydrous conditions (e.g., dichloromethane, 0–25°C). Monitoring reaction progress via TLC or NMR ensures complete silylation before proceeding to subsequent steps .

Advanced Research Questions

Q. How can researchers ensure regioselectivity when protecting multiple hydroxyl groups in complex molecules?

Regioselectivity is achieved through steric and electronic factors. TBDPS favors primary hydroxyls due to their lower steric hindrance. In the synthesis of marine oxocin derivatives, a benzyloxymethyl (BOM) ether was cleaved selectively in the presence of TBDPS using BCl₃•SMe₂, demonstrating orthogonal protection strategies . For Ezetimibe derivatives, computational modeling (e.g., DFT) can predict reactivity, while experimental optimization (e.g., solvent polarity, temperature) enhances selectivity .

Q. What analytical techniques are critical for confirming TBDPS ether formation and purity?

  • NMR Spectroscopy : Characteristic δ 1.05–1.15 ppm (tert-butyl) and δ 7.4–7.7 ppm (diphenyl) in 1^1H NMR confirm TBDPS incorporation .
  • Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks matching the expected mass increase (+280.18 g/mol for TBDPS).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (Rf comparison) tracks reaction progress .

Q. How should researchers resolve contradictions in literature regarding reaction yields or selectivity?

Systematic reviews of peer-reviewed studies and databases (e.g., PubMed, Scopus) are essential. For example, conflicting reports on TBDPS cleavage efficiency can be addressed by replicating conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF vs. HF-pyridine) and analyzing side products via LC-MS. Cross-referencing toxicological databases (e.g., ECHA, EFSA) ensures methodological validity .

Q. What challenges arise during TBDPS ether deprotection, and how are they mitigated?

TBDPS ethers are cleaved using fluoride ions (e.g., TBAF or HF), but competing reactions (e.g., epoxide ring opening) may occur. In the synthesis of CJ-1, TBDPS deprotection was optimized using methanolic HCl to avoid side reactions, achieving >90% yield . Pre-silylation stability tests (e.g., exposure to Lewis acids) identify compatible reaction sequences .

Q. How should experimental designs be structured for multi-step syntheses involving TBDPS ethers?

  • Stepwise Protection/Deprotection : Prioritize TBDPS for primary hydroxyls early in the synthesis, as seen in pristinamycine IIB derivatization .
  • Steric Considerations : Bulky TBDPS groups may hinder subsequent reactions (e.g., enantioselective catalysis). In such cases, intermediate desilylation or alternative protecting groups (e.g., TBS) are explored .
  • Yield Optimization : Design fractional factorial experiments to evaluate solvent, temperature, and catalyst effects on key steps .

Q. How does the TBDPS group influence reaction mechanisms, such as steric effects on enantioselectivity?

The tert-butyldiphenylsilyl moiety introduces significant steric bulk, which can reduce reactivity in crowded environments. For example, in enantioselective nucleophilic desymmetrization, TBDPS-substituted substrates showed diminished reaction rates but retained high enantioselectivity (e.g., 85% ee) due to hindered rotational freedom . Computational docking studies (e.g., molecular dynamics simulations) help predict steric interactions in chiral environments.

Methodological Recommendations

  • Literature Review : Use databases like PubMed, Scopus, and ECHA for toxicological and synthetic data .
  • Reaction Optimization : Employ design of experiments (DoE) to balance regioselectivity and yield in multi-step syntheses .
  • Data Validation : Cross-check NMR and MS results with computational models (e.g., ChemDraw predictions) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.